molecular formula C26H27N7O B12416845 HIV-1 inhibitor-34

HIV-1 inhibitor-34

Cat. No.: B12416845
M. Wt: 453.5 g/mol
InChI Key: WFEQHSDDJMELAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HIV-1 inhibitor-34 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the HIV-1 replication cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in host cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-34 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.

    Functional Group Modifications:

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Industrial production also involves stringent quality control measures to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: HIV-1 inhibitor-34 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and affect its activity.

    Reduction: Reduction reactions can also occur, potentially modifying the compound’s functional groups.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used in reactions involving this compound include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine and bromine are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

HIV-1 inhibitor-34 has a wide range of scientific research applications, including:

    Chemistry: The compound is used in studies to understand the mechanisms of enzyme inhibition and to develop new synthetic methodologies.

    Biology: Researchers use this compound to study the life cycle of HIV-1 and to identify potential targets for antiviral therapy.

    Medicine: The compound is being investigated as a potential therapeutic agent for the treatment of HIV-1 infection. It is also used in preclinical studies to evaluate its efficacy and safety.

    Industry: this compound is used in the development of diagnostic assays and in the production of antiviral drugs.

Mechanism of Action

HIV-1 inhibitor-34 exerts its effects by binding to the active site of the HIV-1 integrase enzyme. This binding prevents the enzyme from catalyzing the integration of viral DNA into the host genome. The compound specifically targets the integrase enzyme’s catalytic core domain, which is responsible for the strand transfer reaction. By inhibiting this reaction, this compound effectively blocks the replication of the virus.

Comparison with Similar Compounds

    Raltegravir: An integrase strand transfer inhibitor that also targets the HIV-1 integrase enzyme.

    Elvitegravir: Another integrase inhibitor with a similar mechanism of action.

    Dolutegravir: A potent integrase inhibitor used in combination antiretroviral therapy.

Uniqueness: HIV-1 inhibitor-34 is unique in its chemical structure and binding affinity for the HIV-1 integrase enzyme. Unlike other integrase inhibitors, this compound has been shown to be effective against strains of HIV-1 that are resistant to other integrase inhibitors. This makes it a valuable addition to the arsenal of antiviral agents used to combat HIV-1 infection.

Properties

Molecular Formula

C26H27N7O

Molecular Weight

453.5 g/mol

IUPAC Name

4-[2-[[1-(2H-indazol-3-ylmethyl)piperidin-4-yl]amino]pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile

InChI

InChI=1S/C26H27N7O/c1-17-13-19(15-27)14-18(2)25(17)34-24-7-10-28-26(30-24)29-20-8-11-33(12-9-20)16-23-21-5-3-4-6-22(21)31-32-23/h3-7,10,13-14,20H,8-9,11-12,16H2,1-2H3,(H,31,32)(H,28,29,30)

InChI Key

WFEQHSDDJMELAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3CCN(CC3)CC4=C5C=CC=CC5=NN4)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.